

1-Boc-7-Azaindole: A Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: **1-Boc-7-azaindole**

Cat. No.: **B137363**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structure of **1-Boc-7-azaindole**, a versatile building block in medicinal chemistry and organic synthesis. Its unique structural features and reactivity make it a valuable intermediate in the development of novel therapeutic agents.

Core Chemical and Physical Properties

1-Boc-7-azaindole, systematically named tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is characterized by a 7-azaindole core with a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen.^[1] This protecting group is crucial for modulating the reactivity of the azaindole ring system, allowing for selective functionalization at other positions.^[1]

The key chemical and physical properties of **1-Boc-7-azaindole** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₂	[2] [3]
Molecular Weight	218.25 g/mol	[2] [3]
CAS Number	138343-77-8	[1]
IUPAC Name	tert-butyl pyrrolo[2,3-b]pyridine-1-carboxylate	[1]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	327.2 ± 34.0 °C (Predicted)	[4]
Density	1.135 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.546	[4]
pKa	2.90 ± 0.30 (Predicted)	[4]
Storage Temperature	Room temperature	[2]
SMILES	CC(C) (C)OC(=O)N1C=CC2=C1N=C C=C2	[1]
InChI Key	SGZMGGUBXZBVPJ- UHFFFAOYSA-N	[1]

Chemical Structure and Reactivity

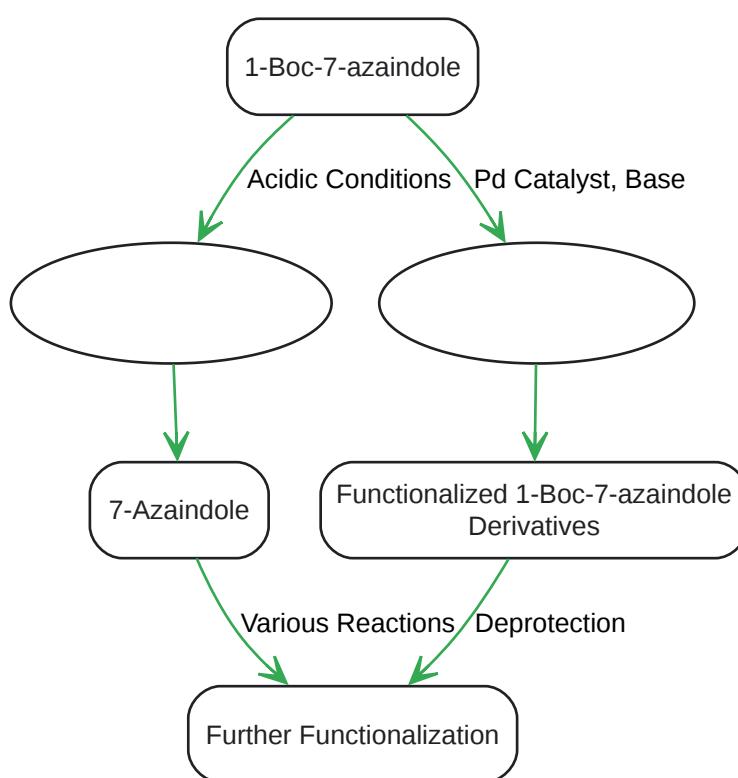
The structure of **1-Boc-7-azaindole** features a bicyclic system composed of a pyridine ring fused to a pyrrole ring. The Boc group at the 1-position plays a pivotal role in its synthetic applications.

Caption: Chemical structure of **1-Boc-7-azaindole**.

Key Reactions and Synthetic Utility

1-Boc-7-azaindole is a key intermediate for the synthesis of more complex molecules, primarily through two main reaction types:

- Deprotection: The Boc group can be readily removed under acidic conditions to yield the parent 7-azaindole.[1] This unmasks the pyrrole nitrogen, allowing for subsequent reactions at this position.
- Cross-Coupling Reactions: The azaindole core can be functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This enables the introduction of various substituents at different positions on the bicyclic ring system.



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Caption: Synthetic utility of **1-Boc-7-azaindole**.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and reactions of **1-Boc-7-azaindole** are often proprietary or specific to a particular research context. However, the following provides a general overview of the methodologies commonly employed.

General Procedure for Boc Deprotection

The removal of the Boc protecting group is typically achieved by treating **1-Boc-7-azaindole** with a strong acid in an appropriate solvent.

- Reagents: Trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a solvent like dichloromethane (DCM) or dioxane are commonly used.[5]
- Conditions: The reaction is often carried out at room temperature or 0 °C and monitored by thin-layer chromatography (TLC) until completion.
- Workup: The reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield 7-azaindole.

General Procedure for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction allows for the formation of a carbon-carbon bond between the azaindole core (usually halogenated) and a boronic acid or ester.

- Reactants: A halogenated **1-Boc-7-azaindole** derivative (e.g., bromo- or iodo-substituted), a boronic acid or its ester, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$), and a base (e.g., Na_2CO_3 , K_2CO_3 , or Cs_2CO_3).[6]
- Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.
- Conditions: The reaction mixture is heated, often under an inert atmosphere (e.g., nitrogen or argon), until the starting materials are consumed, as monitored by TLC or LC-MS.[7]
- Workup: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

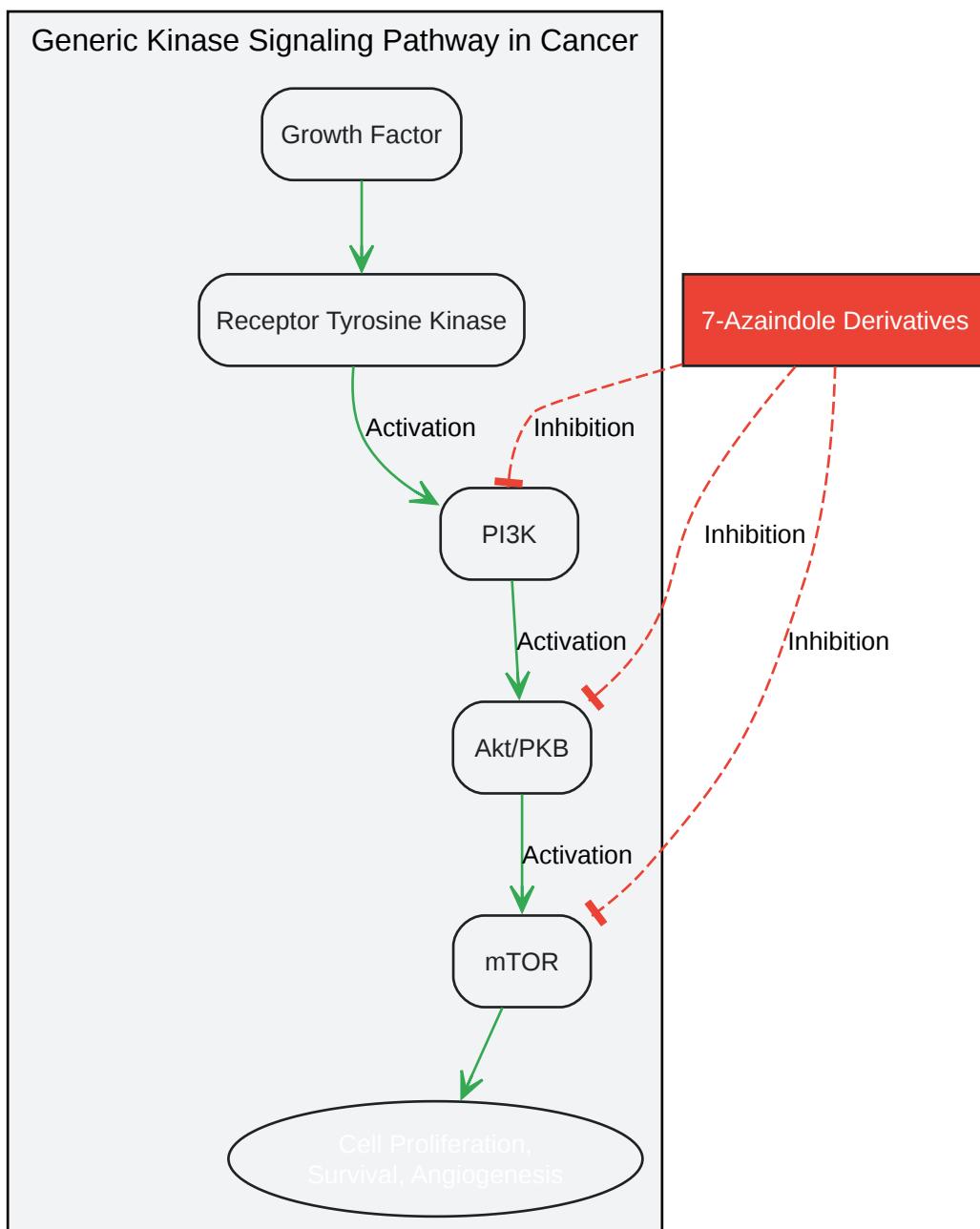
Role in Signaling Pathways and Drug Development

The 7-azaindole scaffold is a well-established "hinge-binding motif" in kinase inhibitors.[8][9] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, allowing for strong interactions with the ATP-binding site of various

kinases.^[9] Derivatives of 7-azaindole have been investigated as inhibitors of several kinases implicated in cancer and other diseases, including:

- Phosphoinositide 3-kinase (PI3K)^[10]
- Aurora kinases^[1]
- Cyclin-dependent kinase 9 (CDK9)^[11]
- Haspin kinase^[11]

The inhibition of these kinases can disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.



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Caption: Conceptual diagram of 7-azaindole derivatives inhibiting a kinase signaling pathway.

In conclusion, **1-Boc-7-azaindole** is a highly valuable and versatile molecule in the field of drug discovery and organic synthesis. Its well-defined chemical properties and reactivity, coupled with the biological significance of the 7-azaindole scaffold, ensure its continued importance in the development of new chemical entities targeting a range of diseases.

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